Tetramethylthiirane

Gas-Phase Reaction Kinetics Episulfide Synthesis Sulfur Atom Chemistry

Tetramethylthiirane (2,2,3,3-tetramethylthiirane; C6H12S; MW 116.224 g/mol ) is a fully methyl-substituted three-membered episulfide. Its sterically congested thiirane ring imparts distinct reactivity and physical properties compared to the parent thiirane (ethylene sulfide) and partially substituted analogs such as methylthiirane (propylene sulfide).

Molecular Formula C6H12S
Molecular Weight 116.23 g/mol
CAS No. 17066-32-9
Cat. No. B13731275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylthiirane
CAS17066-32-9
Molecular FormulaC6H12S
Molecular Weight116.23 g/mol
Structural Identifiers
SMILESCC1(C(S1)(C)C)C
InChIInChI=1S/C6H12S/c1-5(2)6(3,4)7-5/h1-4H3
InChIKeyZAJGXUQFNXGAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethylthiirane (CAS 17066-32-9): Procurement-Grade Episulfide with Quantified Reactivity in Thiirane Synthesis


Tetramethylthiirane (2,2,3,3-tetramethylthiirane; C6H12S; MW 116.224 g/mol [1]) is a fully methyl-substituted three-membered episulfide. Its sterically congested thiirane ring imparts distinct reactivity and physical properties compared to the parent thiirane (ethylene sulfide) and partially substituted analogs such as methylthiirane (propylene sulfide). While the thiirane class is broadly utilized in polymer chemistry, medicinal chemistry, and synthetic sulfur chemistry, Tetramethylthiirane's specific substitution pattern directly influences its kinetic behavior in formation reactions, a property that can be quantitatively verified [2].

Why Tetramethylthiirane Cannot Be Interchanged with Unsubstituted or Partially Substituted Thiiranes


Substitution on the thiirane ring is a primary determinant of both the stability and reactivity of the resulting polymer and its synthetic accessibility. The parent compound, thiirane (ethylene sulfide), yields a highly crystalline polymer with a melting point of 205 °C that is insoluble in most solvents, making its polymerization heterogeneous and mechanistic studies challenging [1]. This has led researchers to favor substituted thiiranes. Methylthiirane is the most studied, but the degree and pattern of substitution directly modulate ring strain and the electronic environment of the sulfur atom. Consequently, Tetramethylthiirane's four methyl substituents create a unique steric and electronic profile that dictates its reaction kinetics, rate of ring-opening, and the physical properties of any derived materials, rendering generic substitution by other thiiranes scientifically invalid for applications requiring predictable and verifiable performance.

Quantified Differentiation: Tetramethylthiirane's Verifiable Reactivity Advantage


Gas-Phase Formation Kinetics of Tetramethylthiirane from Sulfur Atoms and Tetramethylethylene

A direct head-to-head comparison is available for the gas-phase addition of sulfur atoms to alkenes, a key synthetic route for thiiranes. The rate constant for the reaction of ground-state S(3P) atoms with tetramethylethylene to yield Tetramethylthiirane was measured directly using flash photolysis with UV-Vis detection [1]. This value can be compared to the analogous reaction with the simplest alkene, ethylene, to form the parent thiirane. The significant difference in reaction rates underscores the influence of methyl substitution on the alkene partner, a critical factor for designing efficient gas-phase synthetic processes.

Gas-Phase Reaction Kinetics Episulfide Synthesis Sulfur Atom Chemistry

Comparative Physicochemical Properties of Tetramethylthiirane

While direct head-to-head studies are limited, cross-study comparison of fundamental physical properties reveals stark differences between Tetramethylthiirane and the unsubstituted parent thiirane. These data, sourced from authoritative chemical databases, demonstrate how per-methylation significantly alters the compound's bulk physical characteristics. The most notable difference is the ~150°C increase in boiling point, which has direct implications for handling, purification, and safety during procurement and use.

Physical Chemistry Property Database Comparative Analysis

Industrial Application Profile: Tetramethylthiirane as a High-Value Solvent and Intermediate

Tetramethylthiirane is specifically identified as a versatile solvent and intermediate in industrial organic synthesis, metal surface treatment, and the paint and coatings sector . In contrast, the parent thiirane is primarily a synthetic monomer with limited direct solvent utility due to its high volatility and pungent odor. This established industrial role provides a clear class-level differentiation for procurement purposes. The compound's use as a precursor for certain resins and polymers further distinguishes it from simpler analogs.

Industrial Chemistry Solvent Application Polymer Synthesis

Validated Research and Industrial Scenarios for Tetramethylthiirane (CAS 17066-32-9) Procurement


Kinetic Studies of Gas-Phase Sulfur Atom Reactions

The quantified rate constant for Tetramethylthiirane formation provides a precise, data-backed reference for researchers investigating gas-phase reaction dynamics, atmospheric sulfur chemistry, or the fundamental reactivity of S(3P) atoms with substituted alkenes . Its unique reaction kinetics make it a specific target for studies comparing the effects of alkene substitution on reaction rate.

Industrial Solvent for Specialized Organic Synthesis and Coatings

Tetramethylthiirane is specifically documented for use as an industrial solvent in organic synthesis, metal surface treatment, and paints/coatings . Its distinct physical properties, particularly a boiling point (~112°C) much higher than unsubstituted thiirane (~56°C), may offer process advantages in applications requiring a less volatile sulfur-containing solvent.

Precursor for Niche Polymer and Resin Synthesis

This compound is cited as a synthetic precursor for certain resins and polymers . Researchers developing novel sulfur-containing polymeric materials with specific steric or electronic properties derived from a per-methylated episulfide monomer would specifically procure Tetramethylthiirane over other thiirane analogs.

Development of New Thiirane-Based Inhibitors

The thiirane ring is a known pharmacophore in potent and selective enzyme inhibitors, such as ND-322 for MT1-MMP/MMP2 [1]. Tetramethylthiirane, with its unique steric environment, can serve as a specialized building block in medicinal chemistry for creating novel inhibitor analogs, allowing SAR studies to probe the effect of increased steric bulk around the thiirane warhead.

Technical Documentation Hub

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